molecular formula C21H26O3 B3047978 Puupehedione CAS No. 151345-10-7

Puupehedione

Cat. No.: B3047978
CAS No.: 151345-10-7
M. Wt: 326.4 g/mol
InChI Key: QLFLHSQZFRDPFM-YYWHXJBOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of puupehedione involves several key steps, starting with the construction of its basic skeleton. One common approach is the convergent synthesis route, where two synthons are coupled by nucleophilic or electrophilic reactions . Another approach is the linear synthesis route, which involves polyene series cyclization as a key reaction .

For example, one synthetic route involves the use of a Suzuki carbonylative coupling reaction to assemble the compact tetra-substituted α,β-unsaturated aryl ketone, followed by a potassium hydroxide-promoted intramolecular cyclization reaction to construct the unique chromanone core . The formal synthesis of this compound can also be achieved from advanced intermediates derived from other puupehenone-type compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the synthetic routes developed in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Puupehedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include:

Mechanism of Action

The exact mechanism of action of puupehedione is not fully understood. it is known to exert its effects through various molecular targets and pathways. For example, this compound has been shown to inhibit the formation of tubular-like structures in endothelial cells, suggesting an antiangiogenic effect . Additionally, this compound exhibits antitumor activity by inducing apoptosis in cancer cells . Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Puupehedione is part of the puupehenone family of compounds, which includes several similar compounds, such as:

Compared to these similar compounds, this compound stands out due to its unique structural features and specific biological activities. Its potential as an antitumor and antiangiogenic agent makes it a valuable compound for further research and development.

Properties

IUPAC Name

(4aS,6aS,12bS)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6-hexahydrobenzo[a]xanthene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-19(2)7-5-8-20(3)17(19)6-9-21(4)18(20)11-13-10-14(22)15(23)12-16(13)24-21/h10-12,17H,5-9H2,1-4H3/t17-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFLHSQZFRDPFM-YYWHXJBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2=CC4=CC(=O)C(=O)C=C4O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]3(C2=CC4=CC(=O)C(=O)C=C4O3)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164766
Record name (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151345-10-7
Record name (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151345107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Puupehedinone, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B8NU9GHV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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